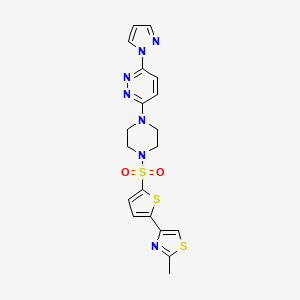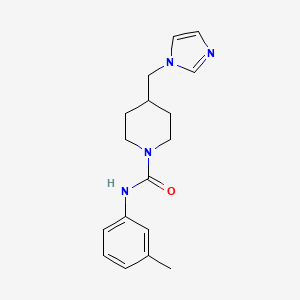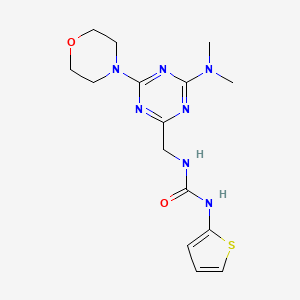![molecular formula C12H17N3OS B2437396 1-cyclopentyl-3-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)urea CAS No. 1334374-52-5](/img/structure/B2437396.png)
1-cyclopentyl-3-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine” is a compound with the molecular weight of 140.206 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular formula of “5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine” is C6H8N2S . The Inchi Code is 1S/C6H8N2S/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2, (H2,7,8) .Physical And Chemical Properties Analysis
“5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine” has a density of 1.4±0.1 g/cm3, a boiling point of 295.5±9.0 °C at 760 mmHg, and a melting point of 96-99ºC . Its flash point is 132.5±18.7 °C .Scientific Research Applications
Multicomponent Synthesis
- A study by Fatma et al. (2013) discusses a cyclocondensation method involving urea for synthesizing heterocyclic compounds. This method is notable for its simplicity, efficiency, and environmental friendliness, using readily available catalysts and sustainable mediums like PEG-400 (Fatma et al., 2013).
Anti-microbial Activity and Cytotoxicity
- Shankar et al. (2017) synthesized novel urea derivatives and evaluated their anti-microbial activities against various bacterial strains and fungal pathogens. The study also assessed their cytotoxicity against cervical cancer cell lines, finding that some compounds exhibit significant cytotoxicity (Shankar et al., 2017).
Eco-Friendly Synthesis of Heterocycles
- Brahmachari and Banerjee (2014) developed an eco-friendly, multicomponent synthesis of various functionalized heterocycles using urea as an organo-catalyst. This method highlights the environmental benefits and cost-effectiveness of using urea in heterocyclic synthesis (Brahmachari & Banerjee, 2014).
Catalytic Applications in Organic Synthesis
- Gimeno et al. (2010) examined the use of urea derivatives in catalysis, particularly in heterocyclization reactions. This study showcases the versatility of urea derivatives in synthesizing various organic compounds (Gimeno et al., 2010).
Synthesis and Biological Activity
- Ling et al. (2008) focused on the synthesis of thiazolyl urea derivatives, investigating their structures and antitumor activities. This research contributes to the understanding of urea derivatives in medicinal chemistry (Ling et al., 2008).
Formation of Macrocyclic Ureas
- Gube et al. (2012) explored the formation of cyclic urea compounds, providing insight into the chemical behavior and potential applications of urea derivatives in creating complex molecular structures (Gube et al., 2012).
properties
IUPAC Name |
1-cyclopentyl-3-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c16-11(13-8-4-1-2-5-8)15-12-14-9-6-3-7-10(9)17-12/h8H,1-7H2,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGJBLRMYXZGKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC3=C(S2)CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzamido-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2437317.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(1H-indol-1-yl)acetamide](/img/structure/B2437320.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2437322.png)



![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2437328.png)
![N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2437329.png)
![6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B2437330.png)
![N-[(2-Bromophenyl)-phenylmethyl]-6-chloro-N-methylpyridine-3-sulfonamide](/img/structure/B2437331.png)



![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2437336.png)